N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of dibenzo[b,f][1,4]oxazepine, which is a tricyclic compound . The presence of the methanesulfonamide group suggests that it might have some biological activity, as sulfonamides are commonly used in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tricyclic dibenzo[b,f][1,4]oxazepine core, with additional functional groups attached. These include a methyl group, an oxo group (carbonyl), and a methanesulfonamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The oxo group might be susceptible to reduction, while the methanesulfonamide group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar methanesulfonamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Structural and Chemical Properties
The structural and chemical properties of compounds related to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide have been studied extensively. New methanesulfonic acid salt forms of carbamazepine, a closely related compound, have been characterized using single-crystal X-ray diffraction, revealing detailed information about their crystal structure and protonation states (Eberlin, Eddleston & Frampton, 2013).
Synthesis and Catalysis
The compound's derivatives have been synthesized using various catalytic methods. For example, the catalytic enantioselective aza-Reformatsky reaction has been employed to synthesize chiral derivatives with high yields and enantioselectivities (Munck et al., 2017). An efficient biomass-involved strategy has also been developed for the synthesis of diversified benzo-fused N-heterocycles related to the compound, offering a sustainable approach to assembling novel heterocyclic structures (Zhang et al., 2015).
Pharmaceutical Research
While focusing on the scientific research applications and excluding drug use, dosage, and side effects, it's noteworthy that the structural analogs and derivatives of the compound have been involved in pharmaceutical research. Investigations have been conducted into the interaction of these compounds with various receptors, providing insights into their potential therapeutic applications and receptor selectivity (Naporra et al., 2016).
Material Science and Chemistry
The compound and its derivatives have applications in material science and chemistry, with research focusing on their synthesis, structure, and properties. Structural studies using X-ray powder diffraction have been conducted to understand the supramolecular assembly of nimesulidetriazole derivatives, a closely related compound (Dey et al., 2015). Quantum chemical studies complementing the synthesis of new coumarins have provided detailed descriptions of molecular orbitals and charge distributions, enhancing understanding of the molecular properties of these compounds (Al-Amiery et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-6-5-7-16(12-15)14-29(26,27)23-17-10-11-20-18(13-17)22(25)24(2)19-8-3-4-9-21(19)28-20/h3-13,23H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLHKFXWCTTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.